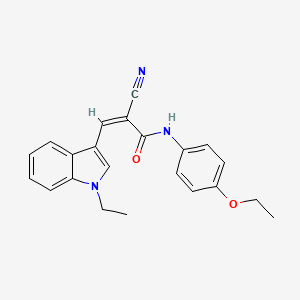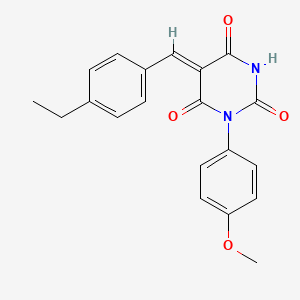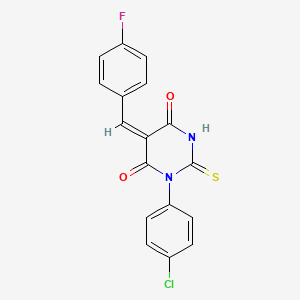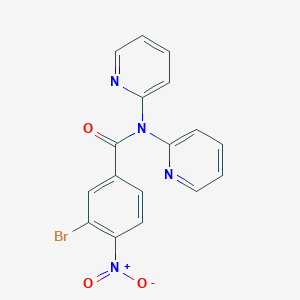![molecular formula C17H13N3O5S B3442845 N-[4-(aminosulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylamide](/img/structure/B3442845.png)
N-[4-(aminosulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylamide
説明
N-[4-(aminosulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as BDA-410 and is primarily used in biochemical and physiological research.
作用機序
BDA-410 exerts its effects by inhibiting the activity of the NF-κB signaling pathway, which plays a crucial role in regulating the immune response and cell survival. BDA-410 binds to the sigma-1 receptor, leading to the inhibition of NF-κB activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
BDA-410 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. BDA-410 has also been shown to have neuroprotective effects, including the prevention of neuronal cell death and the reduction of neuroinflammation.
実験室実験の利点と制限
One of the main advantages of using BDA-410 in lab experiments is its high purity and stability, which makes it easier to control the experimental conditions. However, one of the limitations of using BDA-410 is its relatively high cost compared to other compounds used in similar experiments.
将来の方向性
There are several future directions for the use of BDA-410 in scientific research. One potential area of research is the development of BDA-410 analogs with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of BDA-410 in various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of BDA-410 and its effects on various signaling pathways.
科学的研究の応用
BDA-410 has been extensively studied in various scientific fields, including cancer research, neurology, and immunology. In cancer research, BDA-410 has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurology, BDA-410 has been used to study the role of the sigma-1 receptor in neurodegenerative diseases. In immunology, BDA-410 has been used to investigate the role of the NF-κB signaling pathway in inflammation.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S/c18-9-12(7-11-1-6-15-16(8-11)25-10-24-15)17(21)20-13-2-4-14(5-3-13)26(19,22)23/h1-8H,10H2,(H,20,21)(H2,19,22,23)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYDJORIKGLHBK-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B3442770.png)
![1-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B3442777.png)
![4-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B3442785.png)

![diisopropyl [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinate)]](/img/structure/B3442800.png)
![4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3442807.png)



![3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B3442820.png)
![2-(2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B3442829.png)

